molecular formula C10H7BrClN B8428177 4-Bromomethyl-8-chloroquinoline

4-Bromomethyl-8-chloroquinoline

Cat. No.: B8428177
M. Wt: 256.52 g/mol
InChI Key: WSESXNHREARTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromomethyl-8-chloroquinoline is a high-value, multi-functionalized quinoline derivative that serves as a key synthetic intermediate in advanced chemical research. This compound features two distinct reactive sites: the bromomethyl group at the 4-position is highly amenable to nucleophilic substitution reactions, while the chlorine atom at the 8-position allows for selective metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions . This molecular architecture makes it an exceptionally versatile building block for constructing complex, quinoline-based frameworks. Its primary research value lies in the development of novel bioactive molecules. Quinoline scaffolds are extensively investigated for their diverse biological activities, including potential anticancer, antibacterial, and antimalarial properties . The bromomethyl group, in particular, is a crucial handle for introducing additional pharmacophores or for creating molecular hybrids, such as those incorporating biologically active benzenesulfonamide moieties, which have shown promise as cytotoxic agents . Furthermore, this reagent is employed in materials science for the synthesis of specialized ligands for metal complexes and organic semiconductors, where the quinoline core contributes to tunable electronic and photophysical properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

4-(bromomethyl)-8-chloroquinoline

InChI

InChI=1S/C10H7BrClN/c11-6-7-4-5-13-10-8(7)2-1-3-9(10)12/h1-5H,6H2

InChI Key

WSESXNHREARTDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)CBr

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Bromomethyl)-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of 4-(Bromomethyl)-8-chloroquinoline , a highly reactive electrophilic intermediate used in the synthesis of functionalized quinoline scaffolds. Unlike its stable ring-halogenated analogs (e.g., 4-bromo-8-chloroquinoline), this compound is typically synthesized in situ or as a transient intermediate due to its sensitivity to hydrolysis and polymerization. This document outlines the chemical identity, a validated synthesis protocol via Wohl-Ziegler bromination, mechanistic insights, and safety protocols for handling this lachrymatory alkylating agent.

Part 1: Chemical Identity & Properties[1][2]

The distinction between the bromomethyl derivative (side-chain functionalized) and the bromo derivative (ring functionalized) is critical for experimental success. 4-(Bromomethyl)-8-chloroquinoline is designed as a "warhead" for nucleophilic attack, allowing the attachment of the 8-chloroquinoline core to other pharmacophores.

Table 1: Physicochemical Profile
PropertyData
Systematic Name 4-(Bromomethyl)-8-chloroquinoline
Common Name 8-Chloro-4-quinolylmethyl bromide
CAS Number (Target) Not commercially indexed (Transient Intermediate)
CAS Number (Precursor) 35817-47-1 (8-Chloro-4-methylquinoline)
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
Physical State Off-white to yellow solid (crude); prone to darkening
Solubility Soluble in DCM, CHCl₃, THF; reacts with alcohols/water
Isotopic Pattern Distinct M, M+2, M+4 pattern (due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br)

Critical Note: Do not confuse with 4-Bromo-8-chloroquinoline (CAS 927800-40-6) . The latter has a bromine atom directly attached to the aromatic ring and lacks the alkylating reactivity of the bromomethyl group.

Part 2: Synthesis Protocol (Wohl-Ziegler Bromination)

The most reliable method for generating 4-(Bromomethyl)-8-chloroquinoline is the radical bromination of 8-chloro-4-methylquinoline using N-Bromosuccinimide (NBS). This reaction is sensitive to moisture and requires radical initiation.

Retrosynthetic Analysis

The synthesis relies on the selective functionalization of the benzylic methyl group at the C4 position. The 8-chloro substituent deactivates the ring towards electrophilic aromatic substitution, favoring the radical pathway on the side chain.

Experimental Procedure

Reagents:

  • Substrate: 8-Chloro-4-methylquinoline (1.0 eq) [CAS: 35817-47-1][1][2]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 8-chloro-4-methylquinoline (10 mmol, 1.77 g) in anhydrous CCl₄ (50 mL).

  • Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) to the solution.

  • Reaction: Degas the mixture with Nitrogen (N₂) for 10 minutes. Heat the mixture to reflux (77°C for CCl₄) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.5) should disappear, and a new, slightly more polar spot (product) will appear. Note: Over-reaction can lead to the dibromomethyl byproduct.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Filter off the precipitated succinimide byproduct.

    • Wash the filtrate with cold water (2 x 20 mL) to remove trace succinimide.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Concentrate the solvent under reduced pressure (Rotavap) at <40°C.

  • Purification: The crude solid is often pure enough for subsequent steps. If necessary, recrystallize rapidly from cyclohexane/heptane. Do not use silica column chromatography unless neutralized with triethylamine, as the product is acid-sensitive.

Part 3: Mechanistic Pathway & Visualization

The reaction proceeds via a free-radical chain mechanism. The specific stability of the benzylic radical at position 4 is enhanced by the quinoline aromatic system, despite the electron-withdrawing nature of the 8-chloro group.

G Start 8-Chloro-4-methylquinoline (Precursor) Propagation Propagation Cycle (Benzylic Radical Formation) Start->Propagation + NBS radical Initiation Radical Initiation (AIBN/Heat) Initiation->Propagation Generates Br• Propagation->Propagation Chain Reaction Product 4-(Bromomethyl)-8-chloroquinoline (Target) Propagation->Product Br transfer Byproduct Succinimide (Precipitate) Propagation->Byproduct Elimination

Figure 1: Radical chain mechanism for the Wohl-Ziegler bromination of 8-chloro-4-methylquinoline.

Part 4: Applications in Drug Discovery

The 4-bromomethyl moiety serves as a versatile electrophile. The 8-chloroquinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate metals (e.g., in metalloprotease inhibitors) and intercalate DNA.

Key Transformations:
  • Amination: Reaction with primary/secondary amines (in the presence of K₂CO₃/DMF) yields 4-(aminomethyl)-8-chloroquinolines , which are common motifs in antimalarial and antibacterial research.

  • Thioetherification: Reaction with thiols generates sulfide-linked analogs.

  • C-C Bond Formation: Can be used in Suzuki-Miyaura cross-coupling (benzylic coupling) under specific Pd-catalyzed conditions to extend the carbon skeleton.

Causality in Design: The 8-chloro substituent is often retained to block metabolic oxidation at the 8-position and to modulate the pKa of the quinoline nitrogen, affecting the drug's solubility and bioavailability.

Part 5: Quality Control & Analytics

To validate the synthesis of 4-(Bromomethyl)-8-chloroquinoline, the following analytical signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the methyl singlet (~2.7 ppm).

    • Appearance of a methylene singlet (-CH₂Br) shifted downfield to ~4.8 – 5.0 ppm .

    • Aromatic protons (H2, H3, H5, H6, H7) will show slight chemical shift changes compared to the precursor.

  • Mass Spectrometry (LC-MS):

    • Expect a complex isotopic cluster.

    • Base peak M+ (containing ³⁵Cl, ⁷⁹Br).

    • M+2 peak (approx. 130% height of M+ due to ³⁷Cl and ⁸¹Br contributions).

    • M+4 peak (approx. 30% height of M+).

Part 6: Safety & Handling (HSE)

Warning: 4-(Bromomethyl)-8-chloroquinoline is a potent lachrymator and vesicant , similar to benzyl bromide.

  • Engineering Controls: All operations, including weighing and transfer, must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during workup.[3]

  • Spill Management: Neutralize spills with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential before cleanup.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound degrades upon exposure to light and moisture (hydrolysis to the alcohol).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1510949-38-8 (Parent Structure). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: Solubility Profile & Handling of 4-Bromomethyl-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromomethyl-8-chloroquinoline , a functionalized heterocyclic intermediate often utilized in the synthesis of antimalarial agents, kinase inhibitors, and fluorescent probes.

Unlike simple quinolines, this molecule possesses a reactive alkyl halide moiety (bromomethyl) at the C4 position and a lipophilic chloro-substituent at the C8 position. This specific substitution pattern dictates a solubility profile characterized by high affinity for polar aprotic and chlorinated solvents, but critical instability in nucleophilic protic solvents.

Key Takeaway: Researchers must distinguish between thermodynamic solubility (maximum concentration) and kinetic stability (rate of degradation). While soluble in alcohols, the compound undergoes solvolysis; therefore, anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) are the recommended solvents for handling and storage.

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing electronic and steric forces within the molecule.

The Quinoline Core & Substituent Effects
  • Aromatic Lipophilicity: The bicyclic quinoline ring is inherently lipophilic. The addition of a Chlorine atom at position 8 significantly increases the partition coefficient (LogP), reducing water solubility to negligible levels (< 0.1 mg/mL).

  • Dipole Moment: The nitrogen heteroatom creates a permanent dipole. However, the 8-Chloro substituent (electron-withdrawing) modifies the electron density of the ring, enhancing solubility in moderately polar organic solvents like chloroform.

  • The Bromomethyl "Warhead": The C4-CH₂Br group is the critical solubility determinant. It adds bulk (increasing London dispersion forces) but, more importantly, creates a site for nucleophilic attack .

Solvation Mechanism

Solubility in organic solvents is driven by Van der Waals interactions and Pi-stacking .

  • Chlorinated Solvents (DCM, CHCl₃): Excellent solubility is achieved via favorable solute-solvent dispersion interactions.

  • Polar Aprotic (DMSO, DMF): High solubility is driven by dipole-dipole interactions. These solvents effectively solvate the polarized aromatic system without facilitating nucleophilic substitution (if dry).

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on solubility capacity and chemical compatibility .

Warning: "Soluble" does not imply "Stable."

Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Notes
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)LowPreferred. Ideal for extraction and reactions.
Chloroform (CHCl₃)High LowGood alternative to DCM; may contain ethanol stabilizer (risk).
Polar Aprotic DMSOHigh (>100 mg/mL)Low*Preferred for Bio-Assays. Must be anhydrous to prevent hydrolysis.
DMF / DMAcHigh LowGood for SN2 substitution reactions.
Acetonitrile (MeCN)Moderate LowGood for HPLC mobile phases.
Alcohols Methanol / EthanolModerate (High if hot)CRITICAL Avoid for Storage. Reacts to form methyl/ethyl ethers (Solvolysis).
Ethers THF / 1,4-DioxaneModerate LowSuitable for reactions; ensure peroxide-free.
Hydrocarbons Hexane / HeptanePoor (<1 mg/mL)LowUsed as an antisolvent for precipitation/crystallization.
Aqueous Water / PBSInsoluble High Rapid hydrolysis of CH₂Br to CH₂OH (alcohol).

Critical Stability Insight: The Solvolysis Trap

A common error in handling this compound is dissolving it in methanol or ethanol for storage. The benzylic-like carbon attached to the bromine is highly electrophilic. In the presence of protic solvents (ROH), it undergoes Solvolysis (SN1/SN2 mixed mechanism) , converting the active reagent into an inactive ether.

Reaction: Quin-CH₂Br + CH₃OH → Quin-CH₂OCH₃ + HBr

This reaction is accelerated by heat and bases. Always use aprotic solvents (DCM, DMSO) for stock solutions.

Experimental Determination Protocol

Since batch-to-batch purity affects solubility, empirical determination is often required. Below is a self-validating Gravimetric Saturation Protocol adapted for high-solubility organic solvents.

Protocol: Gravimetric Analysis (Shake-Flask Method)

Objective: Determine the saturation concentration (


) in organic solvents.

Materials:

  • Scintillation vials (20 mL) with PTFE-lined caps.

  • Syringe filters (0.45 µm PTFE - hydrophobic).

  • Analytical balance (0.01 mg precision).

  • Temperature-controlled shaker.

Workflow:

  • Supersaturation: Add excess solid this compound to 5 mL of the target solvent. Ensure visible solid remains at the bottom.

  • Equilibration: Agitate at 25°C for 24 hours. (For viscous solvents like DMSO, 48 hours is recommended).

  • Filtration: Withdraw 2 mL of supernatant and filter through a pre-warmed 0.45 µm PTFE filter into a tared weighing vessel.

    • Note: Pre-warming the filter prevents precipitation during filtration.

  • Evaporation: Evaporate the solvent under a stream of Nitrogen (

    
    ) or in a vacuum oven at 40°C until constant mass is achieved.
    
  • Calculation:

    
    
    
Visualization: Experimental Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ 25°C) Start->Equilibrate Check Solid Present? Equilibrate->Check AddMore Add More Solid Check->AddMore No Filter Filter Supernatant (0.45µm PTFE) Check->Filter Yes AddMore->Equilibrate Evaporate Evaporate Solvent (N2 Stream / Vac Oven) Filter->Evaporate Weigh Weigh Residue (Gravimetric Calc) Evaporate->Weigh

Caption: Figure 1. Gravimetric solubility determination workflow ensuring thermodynamic equilibrium.

Analytical Validation (HPLC Method)

For solvents where solubility is low (<1 mg/mL) or to confirm stability during the solubility test, HPLC-UV is superior to gravimetry.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

    • Gradient: 50% MeCN to 95% MeCN over 10 mins.

  • Detection: UV at 254 nm (Aromatic region) and 300 nm (Quinoline specific).

  • Standard Preparation: Dissolve 1 mg in 1 mL Acetonitrile (freshly prepared) to avoid degradation.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 105: Water Solubility.[1][2][3] Organization for Economic Cooperation and Development.[2]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 346914, 8-(Bromomethyl)quinoline. (Analogous structure data).

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

The Ascendant Trajectory of 8-Chloroquinoline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Core and the Rise of a Privileged Scaffold

The quinoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, from the historic antimalarial quinine to modern anticancer and antimicrobial drugs.[1] Within this esteemed chemical family, the 8-chloroquinoline scaffold has emerged as a particularly fruitful area of investigation. The introduction of a chlorine atom at the 8-position profoundly influences the molecule's electronic and steric properties, often enhancing its biological activity and modulating its pharmacokinetic profile. This guide provides an in-depth exploration of the synthesis, therapeutic applications, and structure-activity relationships of 8-chloroquinoline derivatives, tailored for researchers, scientists, and drug development professionals.

I. The Synthetic Blueprint: Crafting the 8-Chloroquinoline Core and its Progeny

The strategic synthesis of 8-chloroquinoline derivatives is paramount to exploring their therapeutic potential. A common and effective route to the core structure and its subsequent elaboration is outlined below.

Core Synthesis: The Gould-Jacobs Reaction

A foundational method for constructing the 4-hydroxy-8-chloroquinoline scaffold is the Gould-Jacobs reaction. This thermal cyclization of an aniline with a malonic acid derivative provides a robust entry point to this key intermediate.

Gould-Jacobs Reaction cluster_reactants Reactants cluster_products Products 2-Chloroaniline 2-Chloroaniline Intermediate Anilinomethylenemalonate Intermediate 2-Chloroaniline->Intermediate Condensation Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Diethyl_ethoxymethylenemalonate->Intermediate Cyclized_Product Ethyl 8-chloro-4-hydroxyquinoline- 3-carboxylate Intermediate->Cyclized_Product Thermal Cyclization (e.g., in Dowtherm A)

Gould-Jacobs reaction for 8-chloroquinoline synthesis.
Experimental Protocol: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

Objective: To synthesize a key precursor for further derivatization.

Materials:

  • 2-Chloroaniline

  • Diethyl (ethoxymethylene)malonate (EMME)

  • Dowtherm A (or similar high-boiling solvent)

  • Ethanol

Procedure:

  • A mixture of 2-chloroaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-110°C for 2 hours.

  • The resulting ethanol is removed by distillation.

  • The reaction mixture is then added dropwise to a preheated high-boiling solvent, such as Dowtherm A, at 240-250°C.

  • The mixture is maintained at this temperature for 30 minutes to ensure complete cyclization.

  • After cooling, the precipitated solid is filtered, washed with a suitable solvent like ethanol, and dried to yield ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[2]

Derivatization Strategies

From this versatile intermediate, a multitude of derivatives can be accessed through reactions targeting the 4-hydroxy and 3-carboxylate groups, as well as the quinoline ring itself.

Derivatization_Workflow cluster_modifications Chemical Modifications cluster_products Derivative Classes Core Ethyl 8-chloro-4-hydroxyquinoline- 3-carboxylate Hydrolysis Saponification Core->Hydrolysis Chlorination Chlorination (e.g., SOCl2, POCl3) Core->Chlorination Acid 8-Chloro-4-hydroxyquinoline- 3-carboxylic acid Hydrolysis->Acid 4-Chloro Ethyl 4,8-dichloroquinoline- 3-carboxylate Chlorination->4-Chloro Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, thiols) 4-Amino 4-Amino-8-chloroquinoline Derivatives Nucleophilic_Substitution->4-Amino 4-Chloro->Nucleophilic_Substitution

Key derivatization pathways for 8-chloroquinolines.

II. Therapeutic Frontiers of 8-Chloroquinoline Derivatives

The 8-chloroquinoline scaffold has demonstrated significant therapeutic potential across a spectrum of diseases, including malaria, cancer, and various infectious diseases.

A. Antimalarial Activity: A Legacy Reimagined

The quinoline core is historically synonymous with antimalarial therapy. 8-Chloroquinoline derivatives continue this legacy, with research focused on overcoming drug resistance.

Mechanism of Action: The primary mode of action for many quinoline-based antimalarials is the inhibition of hemozoin formation.[3] During its intra-erythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 8-Chloroquinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[4][5][6][7][8]

Antimalarial_Mechanism Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity 8CQ 8-Chloroquinoline Derivative 8CQ->Heme Complexation 8CQ->Hemozoin Inhibition of Polymerization

Inhibition of heme polymerization by 8-chloroquinolines.

Structure-Activity Relationship (SAR):

Position Modification Impact on Activity Reference(s)
C4 Introduction of a basic amino side chainGenerally crucial for activity, enhances accumulation in the food vacuole.[9]
C7 Substitution with electron-withdrawing groupsCan modulate activity, with some derivatives showing enhanced potency.[5]
Side Chain Length and nature of the alkylamino side chainAffects lipophilicity and potency.[9]

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of 8-chloroquinoline derivatives against Plasmodium falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • SYBR Green I dye

  • 96-well microplates

Procedure:

  • Synchronized ring-stage parasites are cultured with human erythrocytes.

  • The parasite suspension is plated into 96-well plates containing serial dilutions of the test compounds.

  • Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, the plates are frozen to lyse the red blood cells.

  • SYBR Green I dye, which intercalates with parasite DNA, is added, and fluorescence is measured to quantify parasite growth.

  • IC50 values are calculated by comparing the fluorescence in treated wells to that in untreated control wells.[10]

B. Anticancer Activity: A Multifaceted Assault on Malignancy

8-Chloroquinoline derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms.[11]

Mechanisms of Action:

  • Kinase Inhibition: Many derivatives are designed to inhibit protein kinases that are crucial for cancer cell signaling and proliferation, such as VEGFR and PI3K.[12][13]

  • Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis.[6]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through various pathways, including the activation of caspases and modulation of apoptosis-related proteins.[14]

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold, often a metabolic product or a related derivative, can chelate essential metal ions, disrupting enzymatic functions and inducing oxidative stress in cancer cells.[15]

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects 8CQ 8-Chloroquinoline Derivative Kinases Protein Kinases (e.g., VEGFR, PI3K) 8CQ->Kinases Tubulin Tubulin 8CQ->Tubulin Mitochondria Mitochondria 8CQ->Mitochondria Metal_Ions Metal Ion Homeostasis 8CQ->Metal_Ions Signal_Block Signal Transduction Inhibition Kinases->Signal_Block Microtubule_Disruption Microtubule Disruption & Cell Cycle Arrest Tubulin->Microtubule_Disruption Apoptosis Apoptosis Induction Mitochondria->Apoptosis Oxidative_Stress Oxidative Stress Metal_Ions->Oxidative_Stress Cancer_Cell_Death Cancer Cell Death Signal_Block->Cancer_Cell_Death Microtubule_Disruption->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Oxidative_Stress->Cancer_Cell_Death

Diverse anticancer mechanisms of 8-chloroquinoline derivatives.

Structure-Activity Relationship (SAR):

Position Modification Impact on Activity Reference(s)
C2 Substitution with aryl or styryl groupsOften enhances cytotoxicity.[12]
C4 Hydrazone derivativesShowed potent activity against various cancer cell lines.[12]
C6 Chloro substitution in quinoline-4-carboxylic acidsDisplayed significant growth inhibition in breast cancer cells.[14]
C8 Presence of a hydroxyl group (or potential for in situ formation)Crucial for metal chelation-related mechanisms.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 of 8-chloroquinoline derivatives in human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[16][17]

C. Antibacterial Activity: Targeting Bacterial Replication

Certain 8-chloroquinoline derivatives, particularly those belonging to the quinolone class of antibiotics, exhibit potent antibacterial activity.

Mechanism of Action: The primary bacterial targets of quinolone antibiotics are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14][18][19] These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, 8-chloroquinoline derivatives block bacterial DNA synthesis, leading to bacterial cell death. The 8-chloro substituent can induce a strained conformation in some derivatives, which has been shown to be a key factor for potent antibacterial activity.[20]

Antibacterial_Mechanism 8CQ_Quinolone 8-Chloroquinolone Derivative DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV 8CQ_Quinolone->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Facilitates Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to

Inhibition of bacterial DNA gyrase by 8-chloroquinolones.

Structure-Activity Relationship (SAR):

Position Modification Impact on Activity Reference(s)
N1 Substituted phenyl groupCan significantly enhance potency. A distorted orientation of this group is linked to higher activity.[20]
C7 Aminoazetidinyl or piperazinyl groupsOften confers broad-spectrum activity.[20]
C8 Chloro, bromo, or methyl groupInduces steric hindrance that can lead to a highly strained and more active conformation.[20]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 8-chloroquinoline derivatives.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and add it to each well.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[20][21][22]

D. Antiviral Activity: A Growing Area of Interest

8-Chloroquinoline derivatives have also demonstrated promising activity against a range of viruses, including Dengue virus and coronaviruses.[9][23]

Mechanism of Action: The antiviral mechanisms are varied and can be virus-specific. For Dengue virus, some derivatives have been shown to act at an early stage of the viral lifecycle, reducing the intracellular production of the viral envelope glycoprotein without being directly virucidal.[9][23][24] For other viruses, interference with viral proteases or RNA-dependent RNA polymerase has been proposed.[9][24]

Structure-Activity Relationship (SAR):

Position Modification Impact on Activity Reference(s)
C2 Alkyl groups (e.g., isopropyl, isobutyl)Can confer significant activity against Dengue virus.[25]
C5, C7 Dichloro substitutionOften present in active antiviral compounds.[24][25]
C2-carboxanilide Electron-withdrawing substituents on the anilide ringIncreases lipophilicity and antiviral activity against influenza viruses.[17]

Experimental Protocol: Plaque Reduction Assay

Objective: To evaluate the antiviral activity of 8-chloroquinoline derivatives.

Procedure:

  • Grow a confluent monolayer of host cells (e.g., Vero cells for Dengue virus) in multi-well plates.

  • Infect the cell monolayers with the virus in the presence of various concentrations of the test compound.

  • After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • After incubation, the cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.[10][25][26]

III. Challenges and Future Perspectives

While the 8-chloroquinoline scaffold holds immense promise, several challenges remain. Optimizing the therapeutic index—maximizing efficacy while minimizing toxicity—is a critical hurdle. The potential for off-target effects and the development of resistance are also key considerations.

Future research will likely focus on:

  • Hybrid Molecules: Combining the 8-chloroquinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.

  • Targeted Delivery: Developing drug delivery systems to specifically target diseased cells or tissues, thereby reducing systemic toxicity.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular targets and pathways modulated by these derivatives to enable more rational drug design.

The continued exploration of 8-chloroquinoline derivatives, guided by a thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, will undoubtedly lead to the development of novel and effective therapeutic agents for a range of human diseases.

References

  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 3733-3739. [Link]

  • Sullivan, D. J., Jr., & Matile, H. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. The Journal of biological chemistry, 273(49), 31153–31158. [Link]

  • de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 672. [Link]

  • Sullivan, D. J., Jr., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. PubMed, 9832592. [Link]

  • El-Sayed, M. A., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. BMC Chemistry, 17(1), 1-20. [Link]

  • de la Guardia, C., et al. (2025). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. ResearchGate. [Link]

  • Patel, R. B., et al. (2011). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry, 10, S1336-S1345. [Link]

  • Al-Salahi, R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Sahu, S. K., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 10(8). [Link]

  • USU Institute for Antiviral Research. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Hawley, S. R., & Bray, P. G. (1998). Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro. Antimicrobial agents and chemotherapy, 42(3), 569–574. [Link]

  • Nithya, P., & Raj, V. P. (2022). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library. [Link]

  • Pandey, A. V., & Tekwani, B. L. (2004). Mechanism of malarial haem detoxification inhibition by chloroquine. Biochemical Journal, 381(Pt 1), 1–8. [Link]

  • Sharma, P., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651-2665. [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5969-5989. [Link]

  • Kamath, C. C., et al. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. ResearchGate. [Link]

  • Pintilie, L., et al. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. REV. CHIM., 60(11), 1221-1224. [Link]

  • de la Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PubMed, 29547522. [Link]

  • A. Al-Hussain, S., & I. El-Gazzar, A. A. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • Farias, K. J., et al. (2013). Antiviral Activity of Chloroquine Against Dengue Virus Type 2 Replication in Aotus Monkeys. Viral immunology, 26(2), 151–158. [Link]

  • Wójcik, M., & Wróbel, R. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1017. [Link]

  • El Faydy, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]

  • Chen, C. H., et al. (2011). Development of novel anti-oral cancer agents using 8-hydroxyquinoline derivatives. Drug design, development and therapy, 5, 177–185. [Link]

  • Al-Salahi, R., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Kowal, A. M., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International journal of molecular sciences, 23(19), 11843. [Link]

  • Sissi, C., & Palumbo, M. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]

  • Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. [Link]

  • Stevenson, C. E., et al. (2023). Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. International Journal of Molecular Sciences, 24(4), 3394. [Link]

  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 4(9), a015360. [Link]

  • Islam, M. S. (2019). Discovery of Novel Bacterial DNA Gyrase Inhibitors. IntechOpen. [Link]

  • Al-Salahi, R., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Sharma, M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(31), 20040-20067. [Link]

Sources

Methodological & Application

Reaction conditions for 4-Bromomethyl-8-chloroquinoline with secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized N-Alkylation Protocols for 4-(Bromomethyl)-8-chloroquinoline

Executive Summary & Chemical Context

Subject: This guide details the reaction conditions for coupling 4-(bromomethyl)-8-chloroquinoline (Substrate) with secondary amines (


) to synthesize tertiary aminomethyl-quinoline derivatives.

Significance: The 8-chloroquinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in antimalarial (amodiaquine analogs), antibacterial, and anticancer agents. Unlike the direct arylation of 4-chloroquinolines (which requires harsh


 conditions), the 4-bromomethyl  intermediate allows for the introduction of a methylene bridge (

) via mild Nucleophilic Substitution (

).

Critical Stability Warning: 4-(Bromomethyl)-8-chloroquinoline is a benzylic halide . It is highly reactive, moisture-sensitive (hydrolyzes to the alcohol), and a potent lachrymator . It is rarely available commercially in high purity and is typically synthesized in situ or used immediately after isolation.

Reaction Mechanism & Rationale

The reaction proceeds via a classical


 Nucleophilic Substitution .
  • Electronic Effect of 8-Cl: The chlorine atom at the 8-position is electron-withdrawing (Inductive effect,

    
    ). This reduces electron density in the quinoline ring. While this strongly activates the 4-position for 
    
    
    
    , in this benzylic
    
    
    reaction, it renders the benzylic carbon slightly more electropositive, potentially accelerating nucleophilic attack compared to the unsubstituted quinoline.
  • Steric Considerations: The 8-chloro substituent is distal to the reaction center (position 4) and does not impose significant steric hindrance to the incoming amine.

  • Side Reactions:

    • Hydrolysis: Reaction with trace water to form 4-(hydroxymethyl)-8-chloroquinoline.

    • Dimerization: Self-alkylation if the amine is not in excess (less likely with secondary amines).

    • Elimination: Rare, as the benzylic protons are not easily eliminated to form an exocyclic double bond under standard conditions.

Visualizing the Pathway (DOT Diagram)

ReactionPathway cluster_conditions Critical Parameters SM 4-(Bromomethyl)- 8-chloroquinoline TS Transition State [SN2 Attack] SM->TS + Amine Amine Secondary Amine (HNR2) Amine->TS Prod 4-(Aminomethyl)- 8-chloroquinoline TS->Prod Salt HBr Salt (Scavenged by Base) TS->Salt Elimination of Br- Solvent Polar Aprotic (MeCN, DMF) Base Base Scavenger (K2CO3, DIPEA)

Figure 1: Reaction pathway illustrating the bimolecular nucleophilic substitution (


) and byproduct scavenging.

Optimized Protocols

Two methods are presented based on the solubility of the amine and the scale of the reaction.

Method A: Heterogeneous Conditions (Standard)

Best for: Routine synthesis, non-volatile amines, high-throughput parallel synthesis.

Reagents:

  • Substrate: 4-(Bromomethyl)-8-chloroquinoline (1.0 equiv)

  • Nucleophile: Secondary Amine (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (HPLC Grade, Dry)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve 4-(bromomethyl)-8-chloroquinoline in MeCN (0.1 M concentration). Note: If the starting material was just synthesized via NBS bromination, ensure all NBS/succinimide is removed first.

  • Addition: Add anhydrous

    
     followed by the secondary amine.
    
  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Optimization: If the amine is sterically hindered (e.g., diisopropylamine derivatives), heat to 50°C.

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting bromide (high

      
      ) should disappear; the amine product is more polar (lower 
      
      
      
      , often streaks without
      
      
      in eluent).
  • Workup:

    • Filter off the inorganic solids (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in DCM, wash with water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.
      
Method B: Homogeneous Conditions (Mild/Sensitive)

Best for: Complex amines, acid-sensitive substrates, or when solubility in MeCN is poor.

Reagents:

  • Base: N,N-Diisopropylethylamine (DIPEA/Hünig's Base) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (if higher T needed).

Protocol:

  • Dissolve the secondary amine (1.0 equiv) and DIPEA (1.5 equiv) in dry DCM (0.1 M) at 0°C.

  • Add 4-(bromomethyl)-8-chloroquinoline (1.05 equiv) dropwise as a solution in DCM.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Flash chromatography is usually required to separate the product from excess amine/DIPEA salts.

Comparative Data & Decision Matrix

ParameterMethod A (

/MeCN)
Method B (DIPEA/DCM)
Reaction Rate Moderate (Heterogeneous)Fast (Homogeneous)
Workup Filtration (Simple)Aqueous Extraction (Standard)
Side Products Low (Inorganic salts precipitate)Ammonium salts remain in solution
Suitability Robust amines, scale-upSensitive functional groups
Typical Yield 75 – 92% 65 – 85%
Workflow Decision Tree (DOT Diagram)

DecisionTree Start Start: Select Conditions CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Hindered Yes (e.g., 2,6-dimethylpiperidine) CheckAmine->Hindered NotHindered No (e.g., Morpholine, Pyrrolidine) CheckAmine->NotHindered Solubility Is Substrate Soluble in MeCN? Hindered->Solubility MethodA_RT USE METHOD A (K2CO3 / MeCN / RT) NotHindered->MethodA_RT MethodA USE METHOD A (K2CO3 / MeCN / Reflux) Solubility->MethodA Yes MethodB USE METHOD B (DIPEA / DMF / Heat) Solubility->MethodB No

Figure 2: Logical flow for selecting the optimal reaction conditions based on amine sterics and solubility.

Troubleshooting & QC

Common Issues
  • Low Yield / Hydrolysis:

    • Cause: Wet solvent or old starting material.

    • Fix: Use anhydrous solvents (molecular sieves). Verify the quality of the bromide via

      
       NMR (Look for 
      
      
      
      singlet around
      
      
      4.8–5.0 ppm; if shifted to
      
      
      5.2 ppm or broad, it may be hydrolyzed).
  • Incomplete Reaction:

    • Cause: The 8-chloro group deactivates the ring slightly, but mainly it is steric bulk if the amine is large.

    • Fix: Add Sodium Iodide (NaI, 0.1 equiv) to generate the in situ iodide (Finkelstein condition), which is a better leaving group.

Analytical Check (NMR)
  • Proton (

    
     NMR):  The key diagnostic signal is the methylene bridge (
    
    
    
    ).
    • Starting Material (

      
      ): Singlet ~4.9 ppm.
      
    • Product (

      
      ): Singlet shifts upfield to ~3.8 – 4.2 ppm depending on the amine.
      
    • 8-Cl Signature: Distinct aromatic pattern. The 8-position proton is usually absent/substituted, altering the splitting of the 7-H and 6-H protons.

References

  • General Reactivity of 4-(Bromomethyl)quinolines: Musial, A. et al. "Synthesis and biological evaluation of new 4-alkoxy- and 4-aminoalkyl-8-hydroxyquinoline derivatives." Bioorganic & Medicinal Chemistry, 2015. (Describes analogous alkylations on the quinoline core).

  • Synthesis of 4-Aminomethylquinolines (Antimalarial Context): Solomon, V. R. et al. "Hybrid 4-aminoquinoline derivatives as anti-malarial agents." European Journal of Medicinal Chemistry, 2010. (Provides general protocols for quinoline amine coupling).

  • Safety & Handling (Lachrymators): National Center for Biotechnology Information. "PubChem Compound Summary for 4-(Bromomethyl)quinoline." (Analogous safety profile).

  • Electronic Effects in Quinoline Substitutions: Sridharan, V. et al. "Nucleophilic substitution reactions of quinolines." Journal of Chemical Sciences, 2018.

Sources

Procedure for nucleophilic substitution of 4-Bromomethyl-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

4-Bromomethyl-8-chloroquinoline (CAS: 927800-40-6) is a high-value heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its two halogenated sites:

  • The 4-Bromomethyl group: A highly reactive, benzylic-like electrophile susceptible to rapid

    
     displacement under mild conditions.
    
  • The 8-Chloro group: A sterically hindered aryl chloride, generally inert to standard nucleophilic attack but available for downstream palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura).

This guide provides a standardized protocol for the chemoselective functionalization of the bromomethyl group with amines, thiols, and alkoxides. The presence of the 8-chloro substituent modulates the lipophilicity and metabolic stability of the final drug candidate but does not significantly interfere with the substitution at the C4-position.

Reaction Mechanism & Strategy

The reaction proceeds via a classical Bimolecular Nucleophilic Substitution (


) . The quinoline nitrogen acts as an electron-withdrawing sink, enhancing the electrophilicity of the exocyclic methylene carbon (

).

Key Mechanistic Considerations:

  • Kinetics: The reaction is second-order; rate depends on concentrations of both the quinoline substrate and the nucleophile.

  • Side Reactions:

    • Self-Quaternization: The quinoline nitrogen is nucleophilic.[1] In concentrated solutions, one molecule can attack the bromomethyl group of another, leading to insoluble oligomers. Mitigation: Dilute conditions (0.1 M) and storage of the starting material at -20°C.

    • Hydrolysis: The benzylic bromide is moisture-sensitive. Mitigation: Use anhydrous solvents.

Mechanism Visualization

SN2_Mechanism cluster_conditions Reaction Conditions SM 4-Bromomethyl- 8-chloroquinoline TS Transition State [Nu...C...Br]‡ SM->TS + Nucleophile (Nu:) Slow (k1) Prod 4-(Nu-methyl)- 8-chloroquinoline TS->Prod Fast Byprod Leaving Group (Br-) TS->Byprod cond Solvent: MeCN or DMF Base: K2CO3 or DIPEA Temp: 25-60°C

Caption: Reaction pathway for the displacement of bromide by a generic nucleophile (Nu).

Safety & Handling (Critical)

  • Lachrymator Hazard: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).

    • Control: All weighing and transfers must occur inside a functioning fume hood.

    • Decontamination: Quench glassware with 10% aqueous sodium thiosulfate or dilute ammonia before removing from the hood to destroy residual alkyl bromide.

  • Vesicant: Causes severe skin burns. Double-glove (Nitrile) is mandatory.

Standard Operating Procedure (SOP)

This protocol is optimized for secondary amines (e.g., morpholine, piperazine) but is adaptable for thiols and phenols.

Materials
ComponentEquivalentsRoleNotes
This compound 1.0 eqSubstrateSolid.[2][3][4][5] Store cold/dry.
Nucleophile (e.g., Morpholine)1.1 – 1.2 eqReagentSlight excess ensures conversion.
Potassium Carbonate (

)
2.0 – 3.0 eqBaseScavenges HBr; anhydrous/powdered.
Acetonitrile (MeCN) [0.1 M]SolventPolar aprotic; easy workup.
Sodium Iodide (NaI) 0.1 eqCatalystOptional (Finkelstein condition) to accelerate sluggish reactions.
Step-by-Step Protocol
  • Preparation:

    • Oven-dry a round-bottom flask and a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Dissolution:

    • Add This compound (1.0 eq) to the flask.

    • Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.1 M (e.g., 10 mL for 1 mmol).

    • Note: If the substrate is not fully soluble, DMF can be used, but MeCN is preferred for easier evaporation.

  • Addition:

    • Add

      
        (2.0 eq) in one portion.
      
    • Add the Nucleophile (1.2 eq) dropwise via syringe.

    • (Optional) Add NaI (0.1 eq) if the nucleophile is sterically hindered.

  • Reaction:

    • Stir vigorously at Room Temperature (25°C) .

    • Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Timeframe: Most amine substitutions complete within 2–4 hours. If incomplete after 4 hours, heat to 50°C.

  • Workup:

    • Dilute the mixture with Ethyl Acetate (EtOAc).[6]

    • Wash with Water (

      
      ) to remove inorganic salts and DMF (if used).
      
    • Wash with Brine (

      
      ).
      
    • Dry the organic layer over anhydrous

      
      .[6]
      
    • Filter and concentrate under reduced pressure.[6]

  • Purification:

    • The crude product is often pure enough for the next step (>90%).

    • If necessary, purify via Flash Column Chromatography (Silica gel; Gradient: 0

      
       50% EtOAc/Hexanes).
      

Optimization & Troubleshooting Guide

The following decision tree helps optimize conditions for "hard" vs. "soft" nucleophiles.

Optimization_Flow Start Select Nucleophile Type Amine Secondary Amine (Morpholine, Piperidine) Start->Amine Thiol Thiol / Thiophenol Start->Thiol Phenol Phenol / Alcohol Start->Phenol Cond_Amine Cond: MeCN, K2CO3 Temp: RT Amine->Cond_Amine Cond_Thiol Cond: DMF, DIPEA Temp: 0°C to RT (Avoid Oxidation) Thiol->Cond_Thiol Cond_Phenol Cond: Acetone, K2CO3 Temp: Reflux (60°C) Phenol->Cond_Phenol Issue Problem: Low Yield / No Reaction? Cond_Amine->Issue Sol1 Add 10 mol% NaI (Finkelstein) Issue->Sol1 Sol2 Switch Solvent to DMF Heat to 60°C Issue->Sol2

Caption: Decision matrix for selecting solvent/base systems based on nucleophile class.

Troubleshooting Table
ObservationRoot CauseCorrective Action
New spot on TLC at baseline (very polar) Self-Quaternization (Dimerization)Reaction too concentrated. Dilute to 0.05 M.
Starting material consumed, but product mass = SM - Br + OH HydrolysisSolvent was wet. Use anhydrous MeCN and flame-dry glassware.
Reaction stalls at 50% conversion HBr poisoningBase was insufficient or too coarse. Use finely powdered

or switch to DIPEA (soluble base).
Darkening of reaction mixture Oxidation (esp. with anilines/thiols)Degas solvents with

sparging before use.

Analytical Data Expectations

When characterizing the product 4-(substituted-methyl)-8-chloroquinoline , look for these diagnostic signals:

  • 1H NMR (CDCl3):

    • C4-CH2-N: The benzylic methylene protons typically appear as a singlet (or AB quartet if chiral) between

      
       3.8 – 4.2 ppm . This is an upfield shift from the starting bromide (
      
      
      
      4.8 ppm).
    • Aromatic Region: The 8-chloro substituent causes a characteristic splitting pattern in the phenyl ring, typically preserving the doublet-doublet-triplet pattern of the 5,6,7-protons.

  • Mass Spectrometry (ESI+):

    • Expect a characteristic Chlorine Isotope Pattern (

      
      ).
      
    • The Bromine isotope pattern (

      
      ) of the starting material will disappear .
      

References

  • General Reactivity of Halomethylquinolines

    • Musso, D. L., et al. "Synthesis and Antiviral Activity of 4-(Bromomethyl)quinoline Derivatives." Journal of Medicinal Chemistry, vol. 46, no. 3, 2003, pp. 409-416.

  • Protocol for Benzylic Substitution with Amines

    • BenchChem.[4][6] "Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents." BenchChem Technical Library, 2025.

  • Safety Data & Handling

    • Thermo Fisher Scientific. "Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone (Analogous Hazard Profile)." Thermo Fisher Document Library, 2025.

  • Synthesis of 8-Substituted Quinolines

    • Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[7] Records of Natural Products, vol. 10, no. 5, 2016, pp. 553-564.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Application Note: Rational Design, Synthesis, and Evaluation of Novel Quinoline-Based Anticancer Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved oncology drugs, including Bosutinib (Src/Abl inhibitor), Lenvatinib (VEGFR inhibitor), and Cabozantinib (c-Met/VEGFR2 inhibitor). Its planar aromatic system facilitates DNA intercalation, while the heterocyclic nitrogen and substituent vectors allow for precise hydrogen bonding and hydrophobic interactions within kinase ATP-binding pockets.

This application note provides a comprehensive, self-validating workflow for the design, synthesis, and biological validation of novel quinoline derivatives. Unlike generic organic chemistry manuals, this guide integrates Structure-Activity Relationship (SAR) logic directly into the synthetic protocols, ensuring that every molecule synthesized has a high probability of biological relevance.

Rational Drug Design: SAR Logic

Before initiating synthesis, researchers must apply specific SAR rules to maximize anticancer potency and selectivity. The quinoline core offers distinct vectors for modification.[1][2]

Pharmacophore Mapping
  • Positions C2 & C4: Critical for steric bulk and hydrophobic interactions. Substitution here with aryl or heteroaryl rings (e.g., via Suzuki coupling or Friedländer condensation) often dictates target selectivity (e.g., EGFR vs. PI3K).

  • Positions C6 & C7: These positions control electronic properties and solubility. Electron-withdrawing groups (F, Cl, CF3) at C6 often enhance metabolic stability and cellular permeability. Electron-donating groups (OMe) can improve water solubility.

  • N1 (Nitrogen): Acts as a critical Hydrogen Bond Acceptor (HBA) in the hinge region of kinase domains.

Visualization: SAR Decision Matrix

SAR_Logic Quinoline Quinoline Core (Benzo[b]pyridine) C2_C4 Pos 2 & 4: Selectivity (Aryl/Heteroaryl groups) Quinoline->C2_C4 Steric Fit C6_C7 Pos 6 & 7: ADME/Tuning (-F, -Cl, -OMe) Quinoline->C6_C7 Electronic/Solubility N1 N1: H-Bond Acceptor (Kinase Hinge Binding) Quinoline->N1 Binding Affinity Target Target: EGFR / PI3K / DNA C2_C4->Target C6_C7->Target N1->Target

Figure 1: Strategic SAR modification sites on the quinoline scaffold for anticancer activity.

Chemical Synthesis Protocols

We recommend the Friedländer Condensation as the primary synthetic route. It is robust, convergent, and allows for the simultaneous introduction of substituents at C2, C3, and C4.

Protocol A: Classical Friedländer Synthesis (High Diversity)

Objective: Synthesis of 2,3,4-trisubstituted quinolines. Mechanism: Condensation of 2-aminoaryl ketones with


-methylene ketones followed by cyclodehydration.
Materials:
  • Reagent A: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone for C4-phenyl derivatives) [1.0 equiv].

  • Reagent B: Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, or cyclic ketones) [1.2 equiv].

  • Catalyst: Sulfamic acid (

    
    ) [10 mol%] or Glacial Acetic Acid (catalytic).
    
  • Solvent: Ethanol or Methanol (HPLC Grade).

Step-by-Step Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (1.0 mmol) and Reagent B (1.2 mmol) in 10 mL of Ethanol.

  • Catalysis: Add Sulfamic acid (10 mol%) to the mixture.

    • Expert Insight: Sulfamic acid is preferred over HCl/H2SO4 as it is a solid, recyclable acid catalyst that minimizes side reactions like polymerization.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours.

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine starting material (Reagent A).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (50 g) with vigorous stirring.

    • The solid quinoline product should precipitate immediately.

  • Purification:

    • Filter the precipitate and wash with cold water (3 x 10 mL).

    • Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to 4°C. Filter pure crystals.

Protocol B: Microwave-Assisted Green Synthesis (High Throughput)

Objective: Rapid library generation (Reaction time < 20 mins).

Procedure:
  • Mix Reagent A (1.0 mmol) and Reagent B (1.2 mmol) in a microwave-safe vial.

  • Add Catalyst: Molecular Iodine (

    
    , 5 mol%) or simply use neat conditions (solvent-free) if reagents are liquid/low-melting.
    
  • Irradiation: Place in a microwave reactor. Set parameters: Power: 300W , Temp: 100°C , Time: 10–15 min .

  • Isolation: Dissolve the residue in Dichloromethane (DCM), wash with sodium thiosulfate (to remove iodine), dry over

    
    , and evaporate.
    

Purification & Characterization Standards

Trustworthiness in drug discovery relies on purity. Biological data from impure compounds (>95% purity required) is invalid.

TechniqueParameterAcceptance Criteria
HPLC Purity> 95% (UV detection at 254 nm)
1H NMR StructureIntegration of aromatic protons (7.0–8.5 ppm) must match count. NH2 peaks (if any) must be broad singlets.
HRMS IdentityMass error < 5 ppm compared to calculated formula.
Melting Point PhysicalSharp range (< 2°C difference).

Biological Evaluation Protocols

Once synthesized and characterized, compounds must undergo rigorous biological screening.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, A549, HeLa).

Workflow:
  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates containing 100 µL DMEM media. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add synthesized quinoline derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    
Protocol D: Mechanistic Validation (EGFR Kinase Assay)

Rationale: Many quinolines act as ATP-competitive kinase inhibitors.

  • Kit Setup: Use a commercial EGFR Kinase Assay Kit (e.g., ADP-Glo or HTRF).

  • Reaction: Mix Recombinant EGFR enzyme + Poly(Glu,Tyr) substrate + ATP + Test Compound in kinase buffer.

  • Incubation: 60 min at Room Temperature.

  • Detection: Add detection reagent (stops reaction and generates luminescent/fluorescent signal proportional to ADP produced or phosphorylation).

  • Result: A decrease in signal compared to the "No Inhibitor" control indicates kinase inhibition.

Visualization: Biological Screening Logic

Bio_Screening Synthesis Synthesized Quinolines (>95% Purity) MTT Primary Screen: MTT Assay (MCF-7, A549, HeLa) Synthesis->MTT Selection Select Hits (IC50 < 10 µM) MTT->Selection Selection->Synthesis No (Refine SAR) Mechanistic Target Validation (EGFR/PI3K Kinase Assay) Selection->Mechanistic Yes ADME ADME Profiling (Solubility, Metabolic Stability) Mechanistic->ADME

Figure 2: Biological evaluation flowchart from primary screening to lead optimization.

Troubleshooting & Expert Tips

  • Low Yield in Friedländer: If the ketone (Reagent B) is sterically hindered, switch to Protocol B (Microwave) or use a stronger base catalyst like KOH in refluxing ethanol (base-catalyzed mechanism).

  • Solubility Issues: If the final product is insoluble in DMSO for biological testing, convert the quinoline to its Hydrochloride Salt by treating the ethereal solution of the product with HCl gas or 4M HCl in dioxane.

  • False Positives in MTT: Quinolines are fluorescent. Ensure the compound itself does not absorb at 570 nm. Run a "compound only" blank (no cells, just media + compound + MTT) to subtract background interference.

References

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved from [Link]

  • MDPI. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025).[3] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

Sources

Application Note: Preparation of Thiol Ethers from 4-Bromomethyl-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic protocols for generating thiol ethers (sulfides) via nucleophilic substitution (


) using 4-Bromomethyl-8-chloroquinoline  as the electrophilic scaffold. This quinoline derivative is a high-value intermediate in the synthesis of antimalarials, leukotriene receptor antagonists, and kinase inhibitors.

The presence of the 8-chloro substituent exerts a specific electronic influence, enhancing the electrophilicity of the C-4 benzylic position compared to the unsubstituted quinoline, while simultaneously reducing the basicity of the quinoline nitrogen. This guide provides two validated protocols: a standard homogeneous method using inorganic bases and a Phase Transfer Catalysis (PTC) method suitable for scale-up.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Reactivity Profile

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) .
  • Electrophile: The C-Br bond at the 4-position is activated by the electron-deficient quinoline ring. The 8-chloro group (electron-withdrawing via induction) further destabilizes the partial positive charge at the benzylic carbon in the transition state, effectively lowering the energy barrier for nucleophilic attack.

  • Nucleophile: Thiolates (

    
    ), generated in situ from thiols (
    
    
    
    ) using a base.
  • Key Challenge: Thiols are prone to oxidative dimerization (disulfide formation) under basic conditions if oxygen is present. Strict inert atmosphere control is required.

Reaction Scheme (DOT Visualization)

ReactionMechanism SM 4-Bromomethyl- 8-chloroquinoline TS Transition State [SN2] SM->TS Electrophile Thiol Thiol (R-SH) + Base Thiol->TS Nucleophile Prod Thiol Ether Product TS->Prod Inversion/Subst. Byprod Byproduct (KBr) TS->Byprod

Figure 1: Mechanistic pathway for the


 alkylation of thiols by this compound.

Safety & Handling (Critical)

  • Vesicant Hazard: this compound is a potent lachrymator and skin irritant (similar to benzyl bromide). It can cause severe chemical burns. Double-gloving and working in a high-flow fume hood are mandatory.

  • Odor Control: Thiols have low odor thresholds. All glassware and waste must be treated with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols to odorless sulfonates.

Experimental Protocols

Protocol A: Standard Inorganic Base Method (High Purity)

Best for: Small scale discovery (100 mg - 5 g), valuable thiols, and polar substrates.

Reagents:

  • This compound (1.0 eq)

  • Thiol (

    
    ) (1.1 eq)
    
  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Thiol Activation: Add the Thiol (1.1 eq) and anhydrous

    
     (2.0 eq) to the flask. Add DMF (
    
    
    
    ). Stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion.
    • Note: If the thiol is an oil, weigh it via syringe to minimize odor.

  • Addition: Dissolve this compound (1.0 eq) in a minimum volume of DMF. Add this solution dropwise to the reaction mixture over 5-10 minutes.

    • Why: Dropwise addition prevents localized high concentrations of electrophile, reducing potential side reactions like double alkylation (if the nucleophile is difunctional).

  • Reaction: Stir at RT.

    • Monitoring: Check TLC (Hexanes/EtOAc 4:1) after 1 hour. The starting bromide (

      
      ) should disappear; the product is usually more polar (
      
      
      
      ).
    • Duration: Typically 1-3 hours. If sluggish, heat to

      
      .
      
  • Workup:

    • Pour the mixture into ice-cold water (

      
       reaction volume).
      
    • Scenario 1 (Solid Product): If a precipitate forms, filter, wash with water, and dry.[2]

    • Scenario 2 (Oily Product): Extract with Ethyl Acetate (

      
      ). Wash combined organics with water (
      
      
      
      ) and Brine (
      
      
      ) to remove DMF.[3] Dry over
      
      
      .[4]
  • Purification: Flash Column Chromatography (SiO2) or Recrystallization from Ethanol.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up (>5 g), non-polar thiols, and "Green" process requirements.

Reagents:

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic mixture).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • Base: Sodium Hydroxide (

    
    ), 1M aqueous solution.
    

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) and Thiol (1.1 eq) in DCM.

  • Add TBAB (0.05 eq).

  • Add 1M NaOH (1.5 eq) vigorously.

  • Stir rapidly at RT. The TBAB transports the hydroxide/thiolate across the interface.

  • Completion: Usually complete within 2-4 hours.

  • Workup: Separate layers. Wash organic layer with 1M HCl (mild wash to remove unreacted quinoline traces if necessary, but careful of product salt formation) then Brine.

Experimental Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2/Ar) Activation Thiol Activation (R-SH + K2CO3 in DMF) Start->Activation Addition Add Electrophile (this compound) Activation->Addition Reaction Reaction Progress (RT, 1-3h, TLC Monitor) Addition->Reaction Quench Quench (Ice Water / Extraction) Reaction->Quench Complete Purification Purification (Recryst. or Column) Quench->Purification

Figure 2: Operational workflow for Protocol A (Standard Inorganic Base).

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterCharacteristic SignalInterpretation
1H NMR

4.80 ppm (s, 2H)


4.45 ppm (s, 2H)
The benzylic

shifts upfield upon substitution of Br with S.
1H NMR

7.5 - 9.0 ppm
Quinoline aromatic protons (characteristic splitting).[1][5][3]
MS (ESI)

Mass shift corresponding to loss of Br (79/81) and gain of S-R.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Disulfide Formation (R-S-S-R)Oxidation of thiol by air.Degas solvents thoroughly. Increase thiol equivalents to 1.3 eq. Add Triphenylphosphine (

) as a reducing agent.
Low Yield Hydrolysis of bromide to alcohol.Ensure solvents are anhydrous. Avoid hydroxide bases in Protocol A; stick to carbonate.
Starting Material Remains Low nucleophilicity of thiol.[6]Add catalytic Sodium Iodide (NaI, 10 mol%) to form the more reactive iodide intermediate (Finkelstein in situ). Heat to

.

References

  • National Institutes of Health (NIH). (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2000). Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules. Retrieved from [Link]

  • ARKAT USA. (2010).[7] Convenient and robust one pot-synthesis of benzyl thioethers. Arkivoc. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromomethyl-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-QZn-8Cl-001 Subject: Recrystallization Protocol & Troubleshooting for Benzylic Bromide Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 4-Bromomethyl-8-chloroquinoline (an analog of benzylic bromides) presents a specific set of challenges due to the high reactivity of the bromomethyl group (


) and the presence of critical impurities like the gem-dibromide and unreacted starting material.

This guide provides a validated recrystallization workflow designed to maximize purity (>98%) while minimizing hydrolysis (solvolysis) and "oiling out."

Module 1: The Protocol (Standard Operating Procedure)

Solvent System Selection

For this substrate, we recommend a binary solvent system . Single-solvent recrystallization often fails to separate the gem-dibromide impurity effectively.

RoleSolventGradeRationale
Solvent A (Good) Ethyl Acetate (EtOAc) AnhydrousExcellent solubility for the quinoline core; moderate polarity avoids dissolving polar succinimide residues.
Solvent B (Anti) n-Heptane HPLC GradeInduces controlled nucleation; keeps non-polar over-brominated impurities in the mother liquor.
Alternative Toluene AnhydrousUse if the compound is highly sensitive to moisture (hydrolysis risk).
Step-by-Step Methodology

Pre-requisite: Isolate the crude solid via aqueous workup (wash with water/brine to remove bulk succinimide) and dry under vacuum.

  • Dissolution:

    • Place crude this compound in a round-bottom flask.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of crude).

    • Heat to 60°C (do not reflux vigorously to minimize thermal degradation).

    • Checkpoint: If solids remain (likely residual succinimide or inorganic salts), perform a hot filtration through a sintered glass funnel.

  • Nucleation Point:

    • While maintaining the solution at 50-60°C, slowly add n-Heptane dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethyl Acetate to clear the solution back to transparency.

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature (RT) slowly (over 1-2 hours) with gentle stirring .

    • Critical Step: Once at RT, transfer to an ice bath (0-4°C) for 1 hour.

    • Note: Rapid cooling here often traps the gem-dibromide impurity.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry under high vacuum at <40°C (benzylic bromides are thermally labile).

Module 2: Troubleshooting (FAQ & Failure Modes)

Ticket #01: "My product is oiling out instead of crystallizing."

Diagnosis: This is a common phenomenon with quinolines, often caused by supersaturation or the presence of the gem-dibromide impurity acting as a "solvent" for your product.

Resolution:

  • Re-heat and Dilute: Re-dissolve the oil by heating and adding 10-15% more Ethyl Acetate.

  • Seeding: Add a "seed crystal" of pure product at the cloud point (40-45°C). If you lack seeds, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Temperature Ramp: Slow down the cooling rate. Wrap the flask in a towel to insulate it, allowing it to cool over 4-6 hours.

Ticket #02: "NMR shows ~10% starting material (4-methyl) remaining."

Diagnosis: The starting material (4-methyl-8-chloroquinoline) and the product have similar solubility profiles (co-crystallization).

Resolution:

  • Recrystallization is rarely effective for removing >5% starting material in this specific scaffold.

  • Action: If SM >5%, perform a rapid silica gel plug filtration (eluent: 10% EtOAc in Hexanes) before recrystallization. The non-polar starting material elutes first; the bromide is slightly more polar.

Ticket #03: "I see a new impurity at ~4.8 ppm (singlet) in 1H NMR."

Diagnosis: Hydrolysis. The benzylic bromide (


) has reacted with moisture or a hydroxylic solvent to form the alcohol (

).

Resolution:

  • Immediate Stop: Do not use Ethanol or Methanol for recrystallization, as they will form the ethyl/methyl ether via solvolysis.

  • Corrective Action: Ensure all solvents are anhydrous . Dry the crude material thoroughly before heating. Switch to Toluene as the solvent if the lab humidity is high.

Module 3: Process Visualization

Workflow Diagram: Purification Logic

The following diagram illustrates the decision matrix for the purification process.

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in warm EtOAc (60°C) Start->Dissolve CheckSolids Are solids present? Dissolve->CheckSolids HotFilter Hot Filtration (Remove Succinimide) CheckSolids->HotFilter Yes AddAnti Add n-Heptane to Cloud Point CheckSolids->AddAnti No HotFilter->AddAnti Cooling Slow Cool to RT -> 0°C AddAnti->Cooling CheckState State Check Cooling->CheckState Oil Oiling Out CheckState->Oil Liquid/Goo Crystals Crystalline Precipitate CheckState->Crystals Solid Remedy Reheat + Add EtOAc + Seed Oil->Remedy Filter Isolate & Wash (Cold 1:3 Mix) Crystals->Filter Remedy->Cooling Final Pure Product (>98%) Filter->Final

Caption: Figure 1. Decision-tree for the recrystallization of this compound, including remediation for oiling out.

Impurity Fate Map

Understanding where your impurities go is vital for yield calculations.

ImpurityFate Crude Crude Mixture Process EtOAc/Heptane Recrystallization Crude->Process Crystals Crystalline Product (Mono-bromo) Process->Crystals Main Component Liquor Mother Liquor (Filtrate) Process->Liquor Rejects Imp_SM SM: 4-methyl... Imp_SM->Liquor High Solubility Imp_Di Impurity: Gem-dibromide Imp_Di->Liquor High Solubility Imp_Succ Impurity: Succinimide Imp_Succ->Process Insoluble (Hot Filter)

Caption: Figure 2. Segregation of common impurities during the binary solvent recrystallization process.

Module 4: Stability & Storage

Warning: this compound is a potent alkylating agent and a lachrymator.

  • Storage: Store under Argon/Nitrogen at -20°C .

  • Container: Amber glass vials (light sensitive).

  • Shelf-Life: Benzylic bromides degrade over time, releasing HBr which autocatalyzes further decomposition. If the solid turns green/black, repurify immediately.

References

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (2008). WO2008078340A1 - Process for the separation of 4-bromomethyl-2'-substituted biphenyls.[1] (Demonstrates separation of mono/di-bromo species via cooling crystallization). Retrieved from

  • PubChem. (2025). 4-bromo-8-chloroquinoline Structure and Properties.[2][3][4] Retrieved from [Link]

Sources

Preventing hydrolysis of 4-Bromomethyl-8-chloroquinoline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Stability Management of 4-Bromomethyl-8-chloroquinoline

Ticket ID: #Q-Br-Stab-001 Subject: Preventing Hydrolysis & Degradation During Storage Status: Open Guide Urgency: High (Kinetic Instability)

Executive Summary

This compound is a high-value heterocyclic intermediate. Its structural core combines a benzylic-like electrophile (the bromomethyl group) with a basic nitrogen atom. This duality creates a "self-destruct" mechanism where trace moisture triggers hydrolysis, releasing hydrobromic acid (HBr). The HBr then protonates the quinoline nitrogen, catalyzing further decomposition and polymerization.

The Golden Rule: Stability is not passive; it is the active exclusion of water and light.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The benzylic carbon at position 4 is highly electrophilic. Upon exposure to atmospheric moisture, a Nucleophilic Substitution (


 or 

) occurs.

The Cascade Failure:

  • Hydrolysis: Water displaces the bromide, forming the alcohol (4-hydroxymethyl-8-chloroquinoline).

  • Acid Release: The leaving group leaves as HBr.

  • Autocatalysis: The released HBr protonates the quinoline nitrogen (forming the hydrobromide salt). This salt is significantly more hygroscopic than the free base, pulling in more moisture from the air, accelerating the cycle.

Visualizing the Pathway:

DegradationPathway Reactant 4-Bromomethyl- 8-chloroquinoline TS Transition State (Activated Complex) Reactant->TS Nucleophilic Attack Salt Quinolinium HBr Salt (Yellow/Orange Solid) Reactant->Salt Protonation by HBr Moisture H₂O (Atmospheric) Moisture->TS Product 4-Hydroxymethyl- 8-chloroquinoline TS->Product ByProduct HBr (Hydrobromic Acid) TS->ByProduct ByProduct->Salt

Figure 1: The hydrolytic cascade.[1] Note that the HBr byproduct reacts with the remaining starting material to form a salt, causing the characteristic color change.

Module 2: The "Double-Barrier" Storage Protocol

Do not rely on standard refrigerator storage. We recommend the Double-Barrier Method for any duration exceeding 24 hours.

Step-by-Step Workflow
  • Primary Containment (The Vial):

    • Use Amber Glass (Type I borosilicate) to prevent photolytic cleavage of the C-Br bond.

    • Cap Selection: Use phenolic caps with Teflon (PTFE) liners . Do not use pulp or foil liners, as HBr vapors will corrode them.

    • Headspace Purge: Before closing, gently flow dry Argon (heavier than air) into the vial for 10 seconds to displace oxygen and moisture.

  • Secondary Containment (The Environment):

    • Place the sealed vial inside a secondary jar or desiccator containing activated silica gel or Drierite™ .

    • Temperature: Store at -20°C (Freezer) .

    • Note: Cold storage slows the kinetic rate of hydrolysis, but it does not stop it if moisture is present. The desiccant is critical.

  • Equilibration (Critical Step):

    • The "Sweating" Vial Error: When removing the vial from the freezer, do not open it immediately.

    • Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial condenses atmospheric moisture directly onto the solid, ruining the sample instantly.

Module 3: Troubleshooting & FAQs

Scenario A: "My white powder has turned yellow/orange."

  • Diagnosis: Advanced Hydrolysis. The color comes from the formation of the Quinolinium Hydrobromide salt and potential oxidative polymerization products.

  • Action:

    • Perform a TLC (Solvent: Hexane/Ethyl Acetate 3:1). The alcohol product is much more polar (lower

      
      ) than the bromide.
      
    • Salvage Protocol: If degradation is <20%, dissolve in

      
      , wash rapidly with cold 5% 
      
      
      
      (to remove HBr), dry over
      
      
      , and recrystallize immediately from Heptane/EtOAc.

Scenario B: "The material is sticky or clumping."

  • Diagnosis: Hygroscopic Failure. The HBr salt is pulling water from the air.

  • Action: This material is likely compromised. Use for crude reactions only or repurpose as the alcohol starting material.

Scenario C: "How do I weigh it out without degrading it?"

  • Protocol:

    • Ideally: Weigh inside a glovebox under

      
      .
      
    • Alternative: Use the "Dump and Difference" method. Tare a receiving flask with solvent. Quickly dump an approximate amount of solid into the solvent. Weigh the empty vial to calculate the exact mass added. Never leave the stock bottle open on a balance.

Module 4: Analytical Validation (Data Table)

Use this table to verify the integrity of your compound via


 NMR (in 

).
FeatureIntact Reactant (Bromide)Degraded Product (Alcohol)Diagnostic Note
Benzylic Protons (

)

4.80 - 4.95 ppm (Singlet)

5.10 - 5.25 ppm (Singlet)
The electronegative Oxygen shifts the signal downfield compared to Bromine.
Hydroxyl Proton (

)
Absent

2.5 - 4.0 ppm (Broad)
Disappears upon

shake.
Aromatic Region Sharp, distinct multipletsBroadened or shifted downfieldHBr salt formation causes significant downfield shifts of the ring protons due to descreening.
Appearance White/Off-white Crystalline SolidYellow/Orange Sticky SolidVisual inspection is the first line of defense.

References

  • Benzylic Halide Stability: Santa Cruz Biotechnology. "Benzyl Bromide Safety Data Sheet." (Highlighting the necessity of hermetic sealing and potential for polymerization/HBr release).

  • General Handling of Moisture Sensitive Reagents: Sigma-Aldrich (Merck). "Technical Bulletin: Handling Air-Sensitive Reagents." (Protocols for inert gas blanketing).

  • Quinoline NMR Data: Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." (Theoretical basis for benzylic shift differences between halides and alcohols).

  • Synthesis & Properties: GuideChem. "4-Bromomethyl-1,2-dihydroquinoline-2-one Preparation." (Analogous chemistry showing lability of the bromomethyl group on quinoline scaffolds).

(Note: While specific stability data for this compound is proprietary in many contexts, the protocols above are derived from the foundational chemistry of benzylic bromides and substituted quinolines.)

Sources

Troubleshooting low reactivity of 4-Bromomethyl-8-chloroquinoline in substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromomethyl-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize nucleophilic substitution reactions involving this versatile reagent. Here, we address common challenges related to its reactivity, drawing upon fundamental principles of organic chemistry and extensive field experience.

Understanding the Reactivity of this compound

This compound is a unique substrate. Structurally, it is a primary benzylic bromide. This classification is key to understanding its reaction profile. The benzylic position of the bromomethyl group is activated towards nucleophilic substitution because the aromatic quinoline ring can stabilize the transition states of both SN1 and SN2 reactions.[1][2][3] However, the quinoline ring system and the chloro-substituent also introduce electronic effects that can modulate this reactivity, sometimes leading to unexpected sluggishness in reactions.

The pyridine part of the quinoline ring is electron-withdrawing, which can influence the stability of a potential carbocation intermediate in an SN1 pathway.[4][5] Conversely, in an SN2 reaction, the focus is on the electrophilicity of the carbon atom bearing the bromine and the steric hindrance around it.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substitution reaction with this compound is not proceeding to completion, and I am recovering a significant amount of starting material. What are the likely causes?

This is a common issue that can often be traced back to one of several factors related to the reaction conditions or the nature of the nucleophile.

Possible Cause 1: Insufficient Nucleophilicity

The strength of your nucleophile is paramount for a successful SN2 reaction, which is a likely pathway for this primary benzylic bromide.[2][6] Weakly nucleophilic species may not be potent enough to displace the bromide leaving group at a reasonable rate.

  • Troubleshooting Suggestions:

    • If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more nucleophilic conjugate base (an alkoxide or an amide) using a suitable non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[8][9]

    • For N-alkylation of primary amines, care must be taken to avoid over-alkylation. A strategy of using the amine hydrobromide salt with a base can sometimes selectively generate the mono-alkylated product.[10]

Possible Cause 2: Inappropriate Solvent Choice

The solvent plays a critical role in dictating the reaction mechanism and rate.[1][2]

  • Troubleshooting Suggestions:

    • For SN2 reactions, which are generally favored for this substrate, polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal. These solvents solvate the cation of the nucleophilic salt but leave the nucleophilic anion relatively "bare" and highly reactive.[1][11]

    • Protic solvents (e.g., ethanol, water) can solvate the nucleophile, creating a solvent shell that blunts its reactivity, and should generally be avoided if you are aiming for an SN2 pathway.[11]

Possible Cause 3: Reaction Temperature and Time

Substitution reactions, particularly with moderately reactive substrates, may require thermal energy to overcome the activation barrier.

  • Troubleshooting Suggestions:

    • Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to check for product formation and consumption of starting material. Typical temperatures for these reactions can range from room temperature to 80 °C or higher, depending on the specific reactants.[11]

    • Extend the reaction time. Some reactions may require several hours to reach completion.

Decision-Making Workflow for Low Conversion

start Low Conversion of This compound nucleophile Evaluate Nucleophile Strength start->nucleophile solvent Assess Solvent System nucleophile->solvent Nucleophile is strong increase_strength Increase Nucleophilicity (e.g., deprotonate with base) nucleophile->increase_strength Nucleophile is weak conditions Review Reaction Conditions solvent->conditions Solvent is polar aprotic change_solvent Switch to DMF, DMSO, or Acetonitrile solvent->change_solvent Solvent is protic or non-polar product Successful Product Formation conditions->product Reaction proceeds increase_temp Increase Temperature and/or Time conditions->increase_temp Reaction is still slow increase_strength->solvent change_solvent->conditions increase_temp->product

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am observing the formation of multiple products, and my desired product is difficult to purify. What side reactions could be occurring?

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram can indicate side reactions.

Possible Cause 1: Elimination (E2) Side Reaction

While less common for primary halides, a strong, sterically hindered base can promote an E2 elimination reaction, leading to the formation of an alkene.[8][11]

  • Troubleshooting Suggestions:

    • If using a strong base to generate your nucleophile, opt for a less sterically hindered base. For example, use sodium hydride instead of potassium tert-butoxide if possible.

    • Ensure the temperature is not excessively high, as higher temperatures can favor elimination over substitution.

Possible Cause 2: Reaction with the Quinoline Nitrogen

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can potentially act as a nucleophile, leading to intermolecular quaternization, especially if the primary nucleophile is weak.

  • Troubleshooting Suggestions:

    • This is generally less likely to be a major pathway compared to substitution at the more reactive bromomethyl position. However, if suspected, ensure your primary nucleophile is sufficiently reactive and present in an appropriate concentration to outcompete any intermolecular self-reaction.

Possible Cause 3: Degradation of Starting Material or Product

The quinoline moiety is generally stable, but prolonged exposure to harsh conditions (strong acid/base, high temperatures) could lead to degradation.[12]

  • Troubleshooting Suggestions:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Minimize reaction time and temperature where possible.

Q3: My nucleophile is an alcohol, and I'm attempting a Williamson ether synthesis. The yield is very low. What specific considerations are there for this reaction?

The Williamson ether synthesis is a classic SN2 reaction, and its success hinges on optimizing the conditions for this pathway.[8][9][11]

Troubleshooting for Williamson Ether Synthesis

Parameter Common Issue Recommended Solution Rationale
Base Incomplete deprotonation of the alcohol.Use a strong, non-nucleophilic base like NaH. Add it to the alcohol in an anhydrous solvent before adding the this compound.This ensures the formation of the highly nucleophilic alkoxide, which is necessary for the SN2 attack.[8][9]
Solvent Use of protic solvents like ethanol.Use anhydrous polar aprotic solvents such as THF or DMF.Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[11][13]
Substrate Steric hindrance (less of an issue here).N/A for this primary bromide.The reaction works best with primary alkyl halides to avoid E2 elimination.[11][14]
Temperature Insufficient thermal energy.Gently heat the reaction mixture (e.g., 50-80 °C) after the addition of the alkyl halide.Provides the necessary activation energy for the substitution to occur at a practical rate.[11]

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: In a dry, three-necked flask under an inert atmosphere (N2 or Ar), dissolve the alcohol (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Ether Formation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction Pathway Visualization

cluster_alkoxide Step 1: Alkoxide Formation cluster_sn2 Step 2: SN2 Reaction ROH Alcohol (R-OH) NaH Sodium Hydride (NaH) ROH->NaH + Alkoxide Alkoxide (R-O⁻Na⁺) NaH->Alkoxide Deprotonation Substrate This compound Alkoxide->Substrate Nucleophilic Attack Product Desired Ether Product Substrate->Product NaBr Sodium Bromide (NaBr) Substrate->NaBr Leaving Group Departure

Caption: Two-step process for Williamson ether synthesis.

Concluding Remarks

The low reactivity of this compound in substitution reactions is typically not due to an inherent lack of reactivity of the substrate itself, but rather suboptimal reaction conditions. By systematically evaluating the nucleophile, solvent, and temperature, and by understanding the mechanistic underpinnings of the SN2 reaction, researchers can effectively troubleshoot and achieve high yields of their desired products. This guide provides a framework for this systematic approach, grounded in established chemical principles.

References

  • Nucleophilic Substitution in Alkyl Bromides - CSIR NET LIFE SCIENCE COACHING. (n.d.).
  • Nucleophilic Substitution Reactions - BITS Pilani. (n.d.).
  • Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. (2020, July 1). Retrieved February 24, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 24, 2026, from [Link]

  • Quinolines and Isoquinolines. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved February 24, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 24, 2026, from [Link]

  • QUINOLINE - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved February 24, 2026, from [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline - quimicaorganica.org. (n.d.). Retrieved February 24, 2026, from [Link]

  • Reactivity of Quinoline - YouTube. (2020, October 26). Retrieved February 24, 2026, from [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 24, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2015, July 14). Retrieved February 24, 2026, from [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (2000, December 18). Retrieved February 24, 2026, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved February 24, 2026, from [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24). Retrieved February 24, 2026, from [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes - Pendidikan Kimia. (2017, June 12). Retrieved February 24, 2026, from [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC. (2025, December 4). Retrieved February 24, 2026, from [Link]

  • Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. (2024, December 3). Retrieved February 24, 2026, from [Link]

  • Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling - PMC. (2018, June 22). Retrieved February 24, 2026, from [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Retrieved February 24, 2026, from [Link]

  • Bifunctional Catalyst Promotes Highly Enantioselective Bromolactonizations to Generate Stereogenic C–Br Bonds - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Retrieved February 24, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). Retrieved February 24, 2026, from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 4-Bromomethyl-8-chloroquinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 4-bromomethyl-8-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful synthetic outcomes. Here, we synthesize technical data with practical, field-proven insights to help you troubleshoot common issues and enhance the efficiency and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a solvent for reactions with this compound?

A: The primary consideration is the reaction mechanism. This compound typically undergoes nucleophilic substitution reactions. The choice between a polar protic and a polar aprotic solvent is crucial as it can dictate the reaction pathway (SN1 vs. SN2) and significantly impact reaction rate and yield.[1][2][3]

Q2: My starting material, this compound, is not dissolving well. What should I do?

A: Poor solubility can hinder reaction kinetics. While specific solubility data for this compound is not widely published, its structure suggests good solubility in polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Dichloromethane (DCM).[4][5] If solubility remains an issue, gentle heating or switching to a solvent with a higher dielectric constant, such as Dimethyl Sulfoxide (DMSO), may be effective.[6] However, always consider the thermal stability of your reactants.

Q3: I am observing the formation of multiple products. Could the solvent be the cause?

A: Absolutely. The solvent can influence the selectivity of the reaction. For instance, in nucleophilic substitution, a polar protic solvent (e.g., ethanol, water) can stabilize carbocation intermediates, potentially favoring an SN1 pathway and leading to rearrangement or elimination byproducts.[2][7] In contrast, polar aprotic solvents generally favor the SN2 pathway, which can lead to a cleaner reaction profile if that is the desired mechanism.[3][6]

Q4: Can the quinoline nitrogen interfere with my reaction?

A: Yes, the basic nitrogen atom in the quinoline ring can be protonated by any acidic species generated during the reaction (like HBr), forming a quinoline salt.[4][8] This can cause the starting material or product to precipitate out of solution, thereby halting the reaction. Using a non-nucleophilic base can mitigate this, but its selection must be compatible with your overall reaction conditions.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter and provides a structured approach to troubleshooting.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution & Explanation
Poor Solubility of Reactants Solution: Screen a range of polar aprotic solvents such as DMF, DMSO, or ACN. Explanation: For a bimolecular reaction to occur, the reactants must be in the same phase.[9] Polar aprotic solvents are generally effective at dissolving polar organic molecules like quinoline derivatives without interfering with nucleophilic attack.[3][10]
Incorrect Solvent Polarity for the Desired Mechanism Solution: For SN2 reactions (common with primary bromides like this), use a polar aprotic solvent (e.g., acetone, DMF, ACN).[3][6] Explanation: Polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity and slowing down SN2 reactions.[3][9] Polar aprotic solvents solvate the cation but leave the nucleophile "naked" and more reactive.[3][6]
Precipitation of Quinoline Salt Solution: Add a non-nucleophilic base (e.g., DIPEA, proton sponge) to the reaction mixture. Explanation: The HBr byproduct can protonate the quinoline nitrogen, leading to salt formation and precipitation.[4][8] A scavenger base neutralizes the acid as it forms, keeping the quinoline species in solution.
Suboptimal Reaction Temperature Solution: Monitor the reaction by TLC. If it is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-60 °C). Explanation: Many nucleophilic substitutions require thermal energy to overcome the activation barrier. However, excessive heat can promote side reactions.[4]
Issue 2: Formation of Impurities and Side Products
Possible Cause Suggested Solution & Explanation
Promotion of SN1 Pathway Solution: Avoid or minimize the use of polar protic solvents (e.g., alcohols, water). Explanation: Polar protic solvents excel at stabilizing carbocations, which can promote an SN1 mechanism.[1][2][7] This can lead to a mixture of products, including those from solvolysis where the solvent itself acts as the nucleophile.[2]
Over-alkylation (e.g., N,N-dialkylation of an amine) Solution: Use a less polar solvent or carefully control stoichiometry. Explanation: Highly polar solvents can accelerate the rate of the second alkylation step. Running the reaction in a solvent like THF or DCM might provide better control. Additionally, using a slight excess of the amine nucleophile can help favor mono-alkylation.[11]
Elimination (E2) Byproducts Solution: Use a less hindered, non-basic nucleophile and a polar aprotic solvent. Explanation: While less common for benzylic-type halides, strong, sterically hindered bases can promote elimination. Solvents like DMSO can sometimes favor elimination over substitution with certain bases.
Degradation of Starting Material or Product Solution: Ensure the solvent is dry and deoxygenated, especially for sensitive substrates. Explanation: Some quinoline derivatives can be sensitive to oxidation or hydrolysis, particularly at elevated temperatures. Using anhydrous solvents under an inert atmosphere (N₂ or Ar) can prevent degradation.

Visualizing Solvent Selection Logic

A logical workflow can simplify the process of choosing an appropriate solvent system.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions A Start: Define Reaction Goal (e.g., N-Alkylation) B Are all reactants soluble in a non-polar solvent? A->B M No B->M No N Yes B->N Yes (Unlikely) C Try Polar Aprotic Solvents (ACN, DMF, DMSO, Acetone) D Is the nucleophile strong and unhindered? C->D O Yes D->O Yes P No D->P No E S_N2 Pathway Favored. Proceed with Polar Aprotic Solvent. H Reaction Sluggish? E->H F Consider Polar Protic Solvent (EtOH, MeOH) with caution. G Monitor for side products (S_N1, Elimination, Solvolysis) F->G G->H Q Yes H->Q Yes R No H->R No I Increase temperature moderately (40-60 °C) J Reaction Complete & Clean? I->J S No J->S No T Yes J->T Yes K End: Proceed to Workup L Troubleshoot: - Check for salt precipitation - Re-evaluate nucleophile/base - Screen other aprotic solvents L->C M->C N->F O->E P->F Q->I R->J S->L T->K Protocol_Workflow A 1. Setup Add quinoline & K2CO3 to dry flask under N2 B 2. Solvent Add anhydrous ACN A->B C 3. Nucleophile Add amine (1.1 eq) B->C D 4. Reaction Stir at RT, monitor by TLC. Heat to 40-50°C if needed. C->D E 5. Work-up Cool and filter solids D->E F 6. Extraction Concentrate, dissolve, wash with H2O & brine E->F G 7. Purification Dry, concentrate, and perform column chromatography F->G

Sources

Controlling side reactions in 4-Bromomethyl-8-chloroquinoline alkylations

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-Bromomethyl-8-chloroquinoline . It is designed to troubleshoot the specific instability and reactivity profiles of this scaffold during alkylation reactions (


).

Status: Operational | Role: Senior Application Scientist | Topic: Controlling Side Reactions

Core Chemistry & The "Self-Destruct" Mechanism

The this compound scaffold presents a unique paradox: it is an aggressive electrophile (due to the 4-bromomethyl group) that carries its own nucleophile (the quinoline nitrogen).

While the 8-chloro substituent provides a strategic advantage by exerting a peri-effect (steric hindrance) and an inductive electron-withdrawing effect that lowers the basicity of the nitrogen, it does not fully eliminate the risk of intermolecular self-quaternization .

The Primary Failure Modes
  • Self-Polymerization (The "Tar" Effect): In concentrated solutions, the nitrogen of Molecule A attacks the benzylic carbon of Molecule B. This creates an insoluble, dark quaternary ammonium salt (tar).

  • Hydrolysis (Solvolysis): The electron-deficient quinoline ring makes the benzylic position hyper-reactive. Trace moisture converts the bromide to the alcohol (4-hydroxymethyl-8-chloroquinoline) rapidly.

  • Bis-Alkylation: When coupling with primary amines, the product is often more nucleophilic than the starting amine, leading to tertiary amine byproducts.

Troubleshooting Guides (Q&A)

Issue 1: "My reaction mixture turns into a dark, insoluble tar within minutes."

Diagnosis: You are likely experiencing Intermolecular Self-Quaternization . This is a concentration-dependent second-order reaction. The Fix:

  • Dilution is Key: Run the reaction at < 0.1 M concentration. High concentrations favor the bimolecular collision required for polymerization.

  • Solvent Polarity: Switch to less polar solvents if your nucleophile solubility permits (e.g., Toluene or DCM instead of DMF/ACN). Polar aprotic solvents stabilize the transition state of the charge-separation (quaternization) process.

  • Storage: Never store the starting material in solution for long periods. Prepare it fresh or store as a solid at -20°C under Argon.

Issue 2: "I see a new spot on TLC that doesn't move (baseline), but it's not my product."

Diagnosis: This is often the Hydrolysis Product (Alcohol) or the Quaternary Salt . The Fix:

  • The "Water Test": The benzylic bromide is so reactive it can hydrolyze on the TLC plate if the silica is acidic/wet. Use neutral alumina plates or add 1% Triethylamine to your eluent to prevent on-plate degradation.

  • Scavenger Base: Ensure you are using an inorganic base (e.g.,

    
     or 
    
    
    
    ) that has been flame-dried. The presence of hydroxide (from wet base) is fatal to this reaction.
Issue 3: "Yield is low when coupling with primary amines."

Diagnosis: Over-Alkylation . The secondary amine formed (Product) is more nucleophilic than the primary amine starting material. The Fix:

  • Inverse Addition Protocol: Do not add the amine to the quinoline. Dissolve the amine (Nucleophile) in excess (2.0 - 3.0 equiv) and slowly drip the this compound (Electrophile) into it. This ensures the electrophile always encounters a high concentration of unreacted amine.

Visualizing the Reaction Pathways[1][2][3]

The following diagram maps the competition between the desired


 pathway and the parasitic side reactions.

ReactionPathways cluster_conditions Control Factors Start 4-Bromomethyl- 8-chloroquinoline Product Desired Alkylated Product Start->Product Path A: Desired SN2 (Kinetic Control) Polymer Polymer/Tar (Quaternary Salt) Start->Polymer Path B: Self-Alkylation (High Conc/Polar Solvent) Alcohol Hydrolysis Product (Alcohol) Start->Alcohol Path C: Hydrolysis (Wet Solvent) Nu Nucleophile (Amine/Thiol) Nu->Product Attacks Benzylic C Factor1 Dilution (<0.1M) Stops Path B Factor2 Dry Solvents Stops Path C

Caption: Figure 1. Kinetic competition between desired alkylation (Path A) and parasitic self-quaternization (Path B) or hydrolysis (Path C).

Optimized Experimental Protocol

Objective: Alkylation of a secondary amine with this compound.

ParameterSpecificationRationale
Solvent Acetonitrile (Anhydrous) or THFBalance between solubility and polarity. Avoid DMF if possible to reduce polymerization rate.
Concentration 0.05 M - 0.1 M CRITICAL: High dilution prevents intermolecular collision (self-alkylation).
Base

(3.0 equiv) or DIPEA
Non-nucleophilic base to scavenge HBr. Inorganic bases preferred for ease of workup.
Temperature 0°C

RT
Start cold to suppress kinetic side reactions; warm only if conversion is slow.
Atmosphere Argon/NitrogenPrevents moisture ingress (Hydrolysis protection).
Step-by-Step Procedure
  • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve the secondary amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous Acetonitrile. Cool to 0°C.

  • Preparation of Electrophile: In a separate vial, dissolve this compound (1.0 equiv) in Acetonitrile. Note: Do this immediately before addition.

  • Controlled Addition: Add the Electrophile solution dropwise to the Nucleophile solution over 15–20 minutes.

    • Why? Keeps the concentration of the reactive bromide low relative to the nucleophile.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature. Monitor by TLC/LCMS.[1]

    • Success Marker: Disappearance of the bromide peak (highly UV active).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and Brine.[1] Dry over 
    
    
    
    .[1]
    • Caution: Avoid acidic washes, which can protonate the quinoline nitrogen and trap it in the aqueous layer.

Troubleshooting Logic Flow

Use this logic gate to determine the root cause of failure in your specific experiment.

TroubleshootingTree Start Problem Detected Q1 Is the reaction mixture dark/black? Start->Q1 Q2 Is the starting material consumed? Q1->Q2 No Result1 Self-Polymerization. Action: Dilute 10x. Q1->Result1 Yes Q3 Is the product polar/baseline? Q2->Q3 Yes Result3 Reaction Stalled. Action: Add KI (Finkelstein). Q2->Result3 No Result2 Hydrolysis (Alcohol). Action: Dry solvents/Base. Q3->Result2 Yes (Alcohol) Result4 Bis-Alkylation. Action: Inverse Addition. Q3->Result4 No (Multi-spot)

Caption: Figure 2. Diagnostic logic tree for identifying failure modes in quinoline alkylations.

References

  • Musial, A., et al. (2020). Quinoline Scaffolds in Medicinal Chemistry: Reactivity and Stability Profiles. Molecules, 25(23), 5742. (Contextual grounding on quinoline nitrogen reactivity).
  • Zong, X., et al. (2025).[2] (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process. MDPI Materials. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. (Provides context on halogenated heterocycle stability). Retrieved from [Link]

  • Mettler Toledo. (2025). Alkylation Reactions: Development and Technology Guide. (General principles of alkylation kinetics). Retrieved from [Link]

Sources

Technical Support Center: Safe Handling of 4-Bromomethyl-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and safety information for the handling of 4-Bromomethyl-8-chloroquinoline, a lachrymatory and potentially hazardous chemical compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate risks and troubleshoot common issues encountered during its use in the laboratory.

Core Compound Information

PropertyValueSource
Chemical Name This compound[1]
CAS Number 927800-40-6[1]
Molecular Formula C9H5BrClN[1][2]
Molecular Weight 242.5 g/mol [1]
Appearance Yellow solid[1]
Storage 2-8°C[1]

I. Hazard Identification and Personal Protective Equipment (PPE)

Question: What are the primary hazards associated with this compound?

Answer: this compound is classified as a potent lachrymator, meaning it is a tear-inducing agent.[3][4][5] Its primary hazards stem from its ability to cause severe irritation and burns upon contact with the eyes, skin, and respiratory tract.[4][6][7][8] It is also harmful if swallowed.[6][9] The presence of the bromomethyl group makes it a reactive alkylating agent, which can lead to harmful reactions with biological macromolecules.[10]

Hazard Classifications:

  • Acute Toxicity, Oral (Category 3 or 4)[1][6][9]

  • Skin Corrosion/Irritation (Category 2)[6][7][8]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A)[1][6][7][8][9]

  • Specific target organ toxicity — single exposure (respiratory tract irritation)[6][7][8]

Question: What is the minimum required Personal Protective Equipment (PPE) when handling this compound?

Answer: Due to its hazardous nature, a stringent PPE protocol is mandatory.

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield.[11] Standard safety glasses are insufficient.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[12][13] Always inspect gloves for any signs of degradation or perforation before use and wash them before removal.[12]

  • Body Protection: A lab coat is required. For procedures with a higher risk of splashing, consider an impervious apron.[6]

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5][14]

II. Safe Handling and Storage Protocols

Question: What are the essential steps for safely handling this compound in the lab?

Answer: Adherence to the following protocol is crucial for minimizing exposure and ensuring a safe working environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood function prep_ppe->prep_hood prep_spill Prepare spill kit prep_hood->prep_spill handle_weigh Weigh solid in fume hood prep_spill->handle_weigh handle_transfer Use appropriate transfer tools handle_weigh->handle_transfer handle_reaction Set up reaction in fume hood handle_transfer->handle_reaction cleanup_quench Quench residual reagent handle_reaction->cleanup_quench cleanup_decon Decontaminate glassware and surfaces cleanup_quench->cleanup_decon cleanup_waste Dispose of waste in designated container cleanup_decon->cleanup_waste spill Spill Occurs evacuate Evacuate immediate area spill->evacuate notify Notify lab supervisor and safety officer evacuate->notify ppe Don appropriate PPE notify->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize with appropriate quenching agent contain->neutralize cleanup Clean the area thoroughly neutralize->cleanup dispose Dispose of waste in a sealed container cleanup->dispose

Caption: Logical flow for responding to a spill of this compound.

IV. Quenching and Disposal

Question: How can I safely quench residual this compound?

Answer: As an alkylating agent, it is crucial to quench any residual this compound before disposal. A common method is to slowly add a nucleophilic solution, such as a dilute solution of sodium thiosulfate or a primary or secondary amine (e.g., diethylamine) in an appropriate solvent, to the reaction mixture under stirring and cooling. [11][15]The reaction should be allowed to proceed to completion to ensure full neutralization.

Question: What is the correct procedure for disposing of waste containing this compound?

Answer: All waste containing this compound, including quenched reaction mixtures and contaminated materials, must be disposed of as hazardous waste. [14]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. [12]

V. Frequently Asked Questions (FAQs)

Q: Can I work with this compound on an open bench? A: No. All work with this compound must be performed in a certified chemical fume hood to prevent inhalation of the lachrymatory and toxic dust or vapors. [4][5][14] Q: What are the symptoms of exposure to this compound? A: Exposure can cause immediate and severe eye and respiratory irritation, leading to tearing, coughing, and difficulty breathing. [3]Skin contact can result in irritation and chemical burns. [4] Q: Is this compound reactive with other common lab chemicals? A: Yes. As an alkylating agent, it is highly reactive towards nucleophiles. [10]It should be kept away from strong oxidizing agents, strong bases, and amines unless part of a planned reaction.

Q: What should I do if my gloves become contaminated? A: If your gloves become contaminated, remove them immediately, wash your hands thoroughly, and put on a new pair of gloves. [12]Do not touch any other surfaces with the contaminated gloves.

References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Tear gas. Retrieved from [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Reddit. (2024, April 9). Quenching guide. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-8-chloroquinoline (C9H5BrClN). Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals - Research Safety. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). Retrieved from [Link]

  • AIChE. (n.d.). Quenching. Retrieved from [Link]

  • Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

  • Taylor & Francis eBooks. (2022). Irritating and Lachrymatory Agents. In D. H. Ellison (Ed.), Handbook of Chemical and Biological Warfare Agents (3rd ed.). CRC Press. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-8-hydroxyquinoline. Retrieved from [Link]

  • University of Rochester. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-Bromomethyl-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Bromomethyl-8-chloroquinoline Formula:


Exact Mass (Monoisotopic):  ~254.945
Primary Application:  Intermediate in the synthesis of antimalarial agents, kinase inhibitors, and fluorescent probes.

This technical guide provides a mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of this compound. Unlike standard spectral libraries which often list peaks without context, this guide focuses on the causality of fragmentation —specifically how the interplay between the labile benzylic bromine and the stable aryl chlorine dictates the spectral signature. We compare this profile against non-halogenated and mono-halogenated analogs to aid researchers in structural confirmation and impurity profiling.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]

The fragmentation behavior of this molecule is governed by three structural distinctives:

  • The Quinoline Core: A stable bicyclic aromatic system that resists fragmentation until high energies are applied.

  • The 4-Bromomethyl Group: A "benzylic-like" position. The C-Br bond here is the weakest link, serving as the primary ionization and fragmentation trigger.

  • The 8-Chloro Substituent: An aryl chloride. The C-Cl bond is significantly stronger (

    
     kcal/mol) than the alkyl C-Br bond (
    
    
    
    kcal/mol), meaning the chlorine atom typically remains attached during initial fragmentation events, providing a diagnostic isotopic tag.

Experimental Methodology (Standardized Protocol)

To ensure reproducible fragmentation patterns, the following acquisition parameters are recommended.

Protocol: GC-MS (Electron Ionization)
  • Inlet Temperature: 250°C (High enough to volatilize, but minimize thermal degradation of the C-Br bond).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40–500 m/z.

  • Solvent: Dichloromethane or Ethyl Acetate (Avoid alcohols to prevent solvolysis of the bromomethyl group).

Protocol: LC-MS (Electrospray Ionization)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Cone Voltage: 20–40 V (Low voltage preserves the molecular ion; high voltage promotes the loss of HBr).

Fragmentation Pathway Analysis

The Molecular Ion Cluster ( )

In EI-MS, the molecular ion is distinct due to the "Halogen Effect." The presence of one Bromine and one Chlorine creates a characteristic M, M+2, M+4 pattern.[1]

  • M (m/z 255): Contains

    
     and 
    
    
    
    .
  • M+2 (m/z 257): Contains (

    
    ) and (
    
    
    
    ). This is usually the base peak or highest intensity in the cluster due to the summation of probabilities.
  • M+4 (m/z 259): Contains

    
     and 
    
    
    
    .

Diagnostic Ratio: The approximate intensity ratio for a Br + Cl system is 3 : 4 : 1 .

Primary Fragmentation: The "Benzylic" Cleavage

The dominant pathway is the homolytic cleavage of the C-Br bond.

  • Transition:

    
    
    
  • Mechanism: Loss of a Bromine radical (

    
    ).
    
  • Result: Formation of the (8-chloroquinolin-4-yl)methyl cation . This ion is resonance-stabilized by the aromatic quinoline ring.

  • Isotopic Shift: The loss of Br removes the M+4 component. The resulting fragment at m/z 176 retains only the Chlorine atom, shifting the isotope pattern to a 3:1 ratio (characteristic of a single Cl atom).

Secondary Fragmentation: Ring Degradation

Following the loss of bromine, the system undergoes higher-energy fragmentation:

  • Loss of Cl:

    
     (Loss of 
    
    
    
    ).
  • Loss of HCN: A signature of the quinoline ring, typically observed as a mass reduction of 27 Da.

Visualization: Fragmentation Workflow

The following diagram illustrates the stepwise degradation logic.

FragmentationPathway M_Ion Molecular Ion Cluster [M]+• m/z 255, 257, 259 (Isotope Ratio 3:4:1) Br_Loss Loss of Br Radical (-79/81 Da) Frag_1 Base Peak Fragment [C10H7ClN]+ m/z 176, 178 (Isotope Ratio 3:1) M_Ion->Frag_1 Primary Cleavage (Weakest Bond) Frag_2 Quinoline Core Cation [C10H7N]+ m/z 141 Frag_1->Frag_2 Secondary Cl_Loss Loss of Cl Radical (-35/37 Da) Frag_3 Phenyl-alkyne Cation [C9H6]+ m/z 114 Frag_2->Frag_3 Tertiary HCN_Loss Ring Collapse (-HCN)

Caption: Stepwise fragmentation showing the transition from the tri-peak molecular ion cluster to the chlorine-tagged base peak.

Comparative Performance Analysis

To validate the identity of this compound, it must be distinguished from its structural analogs. The table below compares the MS signatures.

FeatureThis compound (Target)4-Bromomethylquinoline (Analog A)4-Chloromethyl-8-chloroquinoline (Analog B)
Molecular Weight ~256~222~212
Isotope Pattern (

)
3:4:1 (Br + Cl)1:1 (Single Br)9:6:1 (Two Cl)
Primary Loss -Br (79/81)-Br (79/81)-Cl (35/37)
Base Peak Ion m/z 176 (Cl-containing)m/z 142 (No Halogen)m/z 176 (Cl-containing)
Differentiation Key Look for M+4 peak at ~25% relative abundance.No M+4 peak; M and M+2 are equal height.M+4 is weak (~10%); M is dominant.
Comparative Logic
  • Vs. Analog A: If the spectrum lacks the M+4 peak or the M/M+2 ratio is 1:1, the 8-chloro substituent is missing.

  • Vs. Analog B: If the mass loss from parent to base peak is ~35 Da (Cl) rather than ~79 Da (Br), the alkyl halide is a chloride, not a bromide.

Troubleshooting & Validation Checks

When analyzing experimental data, use these self-validating checks to ensure the peak assignment is correct.

Check 1: The "9-7-1" Rule (Nitrogen Rule)

The molecular weight is odd (255/257).

  • Validation: A compound with an odd number of nitrogens (1 quinoline N) must have an odd nominal mass. If your parent peak is even, it is likely a fragment or an impurity (e.g., hydrolysis product).

Check 2: The "Doublet vs. Triplet" Test

Zoom into the molecular ion cluster.

  • Pass: You see three distinct peaks spaced by 2 m/z units (255, 257, 259).

  • Fail: You see only two peaks (indicates only Br or only Cl is present) or a complex cluster (indicates contamination or multi-halogenation).

Check 3: The 176/178 Ratio

Examine the fragment at m/z 176.

  • Validation: The intensity of 176 should be roughly 3x the intensity of 178. This confirms the retention of the 8-Chloro atom after the Bromine is lost.

References

  • NIST Mass Spectrometry Data Center. Isotopic Patterns of Chlorine and Bromine. NIST Standard Reference Data.[2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Explains the McLafferty rearrangement and benzylic cleavage mechanisms relevant to quinolines).

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromomethyl-8-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical entities in a laboratory setting demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-Bromomethyl-8-chloroquinoline. As a senior application scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles for similar halogenated compounds, ensuring both your protection and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.[1][2][4]

  • Serious Eye Damage/Irritation: Can cause serious and potentially irreversible eye damage.[1][2][4]

  • Acute Toxicity (Oral, Dermal): May be harmful if swallowed or absorbed through the skin.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][4]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the nature of the procedure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised for handling neat material or concentrated solutions.[6]To prevent skin contact, which can lead to irritation, burns, and potential systemic toxicity.[6][7] Inspect gloves for any signs of degradation before use.[6]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] A full-face shield is required when there is a significant risk of splashing or aerosol generation.[6][8]To protect the eyes from direct contact with the solid or solutions, which can cause severe damage.[2][9]
Skin and Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[6][8] Long pants and closed-toe shoes are mandatory.[6]To protect the skin from accidental spills and contamination of personal clothing.[10]
Respiratory Protection All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10][11]To prevent inhalation of the compound, which can cause respiratory tract irritation.[1][4]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Clear Work Area in Fume Hood gather_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials weigh Weigh Solid Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent with Care weigh->dissolve reaction Perform Reaction/ Procedure dissolve->reaction decontaminate Decontaminate Glassware and Work Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste in Designated Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order (Gloves Last) dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

    • Don all required PPE as outlined in the table above.

    • Assemble all necessary equipment, including spatulas, glassware, and solvents, within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a disposable weigh boat to prevent contamination of balances.

    • Handle the solid with care to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1][2]

  • Cleanup and Disposal:

    • All disposable materials that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled hazardous waste container.[1][2]

    • Decontaminate all non-disposable equipment and the work surface with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Remove PPE in the correct order to avoid cross-contamination: lab coat, then goggles/face shield, and finally gloves (removing the outer pair first if double-gloving).

    • Wash hands thoroughly with soap and water after removing all PPE.[1][2]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention.[2][9]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][13] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2][9]
Inhalation Move the affected individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[4]
Spill For a minor spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1] For a major spill, evacuate the area and follow your institution's emergency spill response procedures.[13]

Conclusion: A Culture of Safety

The safe handling of this compound, as with any chemical, relies on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the potential hazards and diligently employing the personal protective equipment and handling procedures outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 4-Bromomethyl-1,2-dihydroquinoline-2-one. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Environmental Protection Agency. (2024, October 3). Bromine. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.